![molecular formula C20H12ClF3N4O B2675334 3-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone CAS No. 318498-04-3](/img/structure/B2675334.png)

3-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

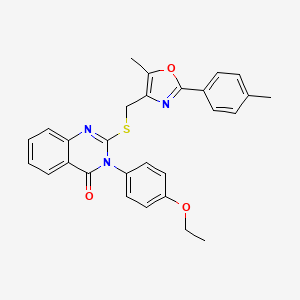

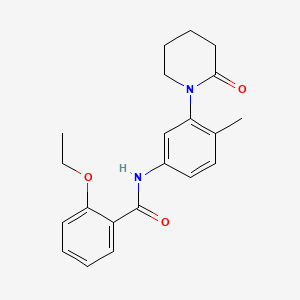

The compound “3-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a pyridazinone ring, and phenyl rings with chloro and trifluoromethyl substituents .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring (a five-membered ring with two nitrogen atoms), a pyridazinone ring (a six-membered ring with two nitrogen atoms and a carbonyl group), and phenyl rings with chloro and trifluoromethyl substituents .Applications De Recherche Scientifique

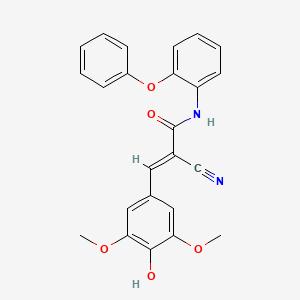

- Chalcones, a class of compounds that includes our target molecule, exhibit antibacterial and antifungal effects. For instance, licochalcone A demonstrated antibacterial activity against Bacillus subtilis, human pathogenic mycobacteria, and Legionella species . Similarly, isobavachalcone showed antifungal effects against Candida albicans and Cryptococcus neoformans .

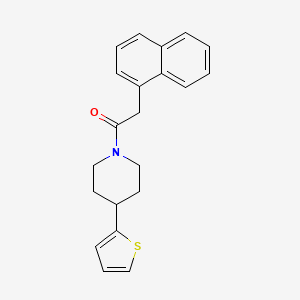

- Xanthohumol, another chalcone derivative, demonstrated antiviral properties against bovine viral diarrhea virus, herpes simplex viruses (HSV-1 and HSV-2), cytomegalovirus (CMV), and coronaviruses . It also exhibited anti-HIV-1 activity .

- Chalcones serve as intermediates in flavonoid biosynthesis. Although they do not accumulate significantly in natural sources, they play a crucial role in the production of flavonoids by bacteria, fungi, and plants .

- A newly synthesized pyrazoline derivative, similar in structure to our compound, was investigated for its neurotoxic potential. The study explored its effects on acetylcholinesterase (AChE) activity, malondialdehyde (MDA) levels in the brain, and behavioral parameters .

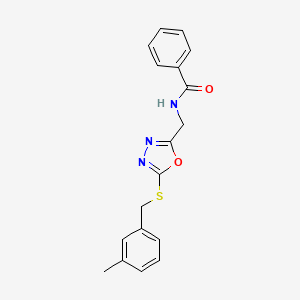

- Our compound can undergo regioselective formation of 3,5-disubstituted 1,2-oxazoles . These heterocyclic structures have diverse applications in medicinal chemistry and materials science.

- Researchers have characterized novel pyrazole-chalcones and 1,2-oxazoles using in-depth NMR spectral analysis. Combining standard and advanced NMR techniques, they obtained valuable data on these compounds .

Antibacterial and Antifungal Properties

Antiviral Activity

Flavonoid Biosynthesis Intermediates

Neurotoxic Potential and Behavioral Effects

1,2-Oxazole Formation

NMR Spectroscopy Characterization

Propriétés

IUPAC Name |

3-[1-(3-chlorophenyl)pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClF3N4O/c21-14-4-2-6-16(12-14)27-9-7-17(25-27)19-18(29)8-10-28(26-19)15-5-1-3-13(11-15)20(22,23)24/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNONHUOKAABFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CC(=O)C(=N2)C3=NN(C=C3)C4=CC(=CC=C4)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClF3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(3-chlorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,5-Dimethoxyphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2675252.png)

![tert-Butyl (2,2-dioxidotetrahydro-1H-thieno[3,4-c]pyrrol-3a(3H)-yl)carbamate](/img/structure/B2675253.png)

![2-(2-(Benzylsulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2675259.png)

![3-(((2-Methoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2675260.png)

![Methyl 4-(((tert-butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2675263.png)

![ethyl 5-phenyl-3-[[2-[2-[[(E)-2-phenylethenyl]sulfonylamino]acetyl]oxyacetyl]amino]thiophene-2-carboxylate](/img/structure/B2675266.png)